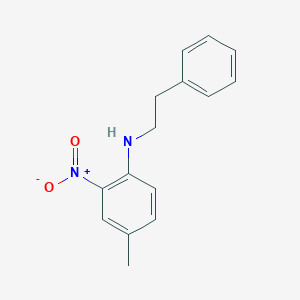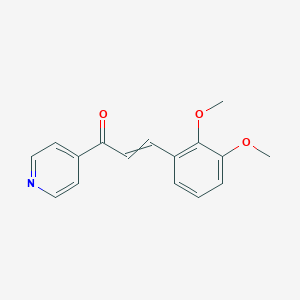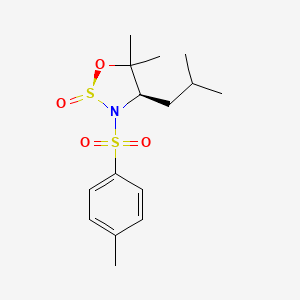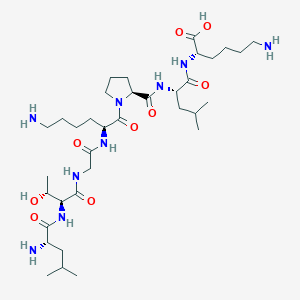
2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, difluorophenyl group, and an oxazolium ion, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of 2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate typically involves multiple steps, including the formation of the oxazolium ring and the introduction of the tert-butyl and difluorophenyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate exerts its effects involves its interaction with specific molecular targets and pathways. The oxazolium ion plays a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
When compared to similar compounds, 2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate stands out due to its unique combination of structural features. Similar compounds include:
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 2-tert-Butyl-4-methylphenol These compounds share some structural similarities but differ in their specific functional groups and applications .
Properties
CAS No. |
918884-87-4 |
|---|---|
Molecular Formula |
C13H14ClF2NO5 |
Molecular Weight |
337.70 g/mol |
IUPAC Name |
2-tert-butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C13H14F2NO.ClHO4/c1-13(2,3)16-7-6-12(17-16)10-5-4-9(14)8-11(10)15;2-1(3,4)5/h4-8H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
SZCXHXWADRZNMH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[N+]1=CC=C(O1)C2=C(C=C(C=C2)F)F.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)

![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)
![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)



![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)
![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)


![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
